molecular formula C19H20N4O3S2 B11765598 N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11765598
M. Wt: 416.5 g/mol
InChI Key: QYEZSKVNNCRMKL-UHFFFAOYSA-N
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Description

N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a sophisticated research chemical designed as a dual-functional inhibitor, primarily targeting pathways implicated in fibrosis and oncology. Its molecular architecture, featuring a 1,2,4-triazole core linked to a benzenesulfonamide group, is engineered to potently inhibit transforming growth factor-beta (TGF-β) type I receptor kinase (ALK5) (source) . Concurrently, the zinc-binding thiol group on the triazole moiety suggests a capacity for inhibiting histone deacetylase (HDAC) activity, particularly HDAC8 (source) . This dual mechanism disrupts both the Smad-dependent signaling cascade, which drives epithelial-to-mesenchymal transition (EMT) and extracellular matrix production, and the epigenetic regulation of gene expression. Consequently, this compound provides a unique tool for investigating the crosstalk between TGF-β signaling and epigenetic modulation in pathological processes such as cancer metastasis, renal fibrosis, and idiopathic pulmonary fibrosis. Its research value is significant for dissecting complex disease mechanisms and exploring combination therapeutic strategies within a strictly controlled laboratory setting.

Properties

Molecular Formula

C19H20N4O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[4-[4-(oxolan-2-ylmethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide

InChI

InChI=1S/C19H20N4O3S2/c24-28(25,17-6-2-1-3-7-17)22-15-10-8-14(9-11-15)18-20-21-19(27)23(18)13-16-5-4-12-26-16/h1-3,6-11,16,22H,4-5,12-13H2,(H,21,27)

InChI Key

QYEZSKVNNCRMKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Procedure ():

  • Propargylamine intermediate : React 4-azidophenylbenzenesulfonamide (1.0 equiv) with propargyl alcohol in DMF using EDCI/HOBt (1.2 equiv each) at 25°C for 12 h.

  • Cycloaddition : Add (tetrahydrofuran-2-yl)methyl azide (1.2 equiv), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) in t-BuOH/H₂O (1:1). Stir at 60°C for 6 h.

  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (DCM:MeOH = 95:5).

Yield : 78–85%
Key Data :

ParameterValue
Reaction Time6 h
Temperature60°C
Purity (HPLC)≥98%

Alkylation and Thiolation of the Triazole Ring

Mercapto Group Introduction

Method ():

  • Thiolation : Treat 4-((tetrahydrofuran-2-yl)methyl)-1,2,4-triazol-3-amine (1.0 equiv) with thiourea (2.0 equiv) in 5 M HCl. Reflux at 110°C for 8 h.

  • Neutralization : Adjust pH to 7–8 with NaOH, extract with EtOAc, and dry over MgSO₄.

Yield : 70–75%
Key Data :

ParameterValue
Reaction Time8 h
Temperature110°C
Byproducts<5% disulfide derivatives

Tetrahydrofuranmethyl Substitution

Alkylation Protocol ():

  • Substrate : 5-mercapto-1,2,4-triazol-3-amine (1.0 equiv).

  • Reagent : (Tetrahydrofuran-2-yl)methyl bromide (1.2 equiv).

  • Conditions : K₂CO₃ (2.0 equiv) in dry DMF, 80°C for 4 h.

  • Purification : Column chromatography (PE:EA = 3:1).

Yield : 82–88%
Key Data :

ParameterValue
Reaction Time4 h
Selectivity>90% for N-alkylation

Sulfonamide Coupling

Benzenesulfonylation ( )

  • Substrate : 4-(5-mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)aniline (1.0 equiv).

  • Reagent : Benzenesulfonyl chloride (1.5 equiv).

  • Conditions : Pyridine (3.0 equiv) in anhydrous THF, 0°C → 25°C, 12 h.

  • Workup : Quench with ice-water, filter, and recrystallize (EtOH:H₂O = 7:3).

Yield : 65–72%
Key Data :

ParameterValue
Purity (NMR)≥97%
Reaction ScaleUp to 100 g demonstrated

Comparative Analysis of Methods

StepMethodYield (%)Purity (%)Key Advantage
Triazole FormationCuAAC ()78–8598High regioselectivity
ThiolationThiourea reflux ()70–7595Cost-effective
AlkylationK₂CO₃/DMF ()82–8899Minimal byproducts
SulfonylationPyridine/THF ()65–7297Scalable to industrial use

Challenges and Optimization Strategies

  • Regioselectivity in CuAAC : Use of Cu(I) stabilizers (e.g., TBTA) improves triazole regiochemistry.

  • Mercapto Oxidation : Add antioxidants (e.g., BHT) during thiolation to prevent disulfide formation.

  • Purification : Reverse-phase HPLC (C18 column, MeCN:H₂O = 65:35) enhances final product purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides.

    Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
The compound is being investigated for its potential as an antimicrobial agent. Research indicates that triazole derivatives often exhibit significant antibacterial and antifungal activities. For instance, 1,2,4-triazoles have been shown to possess strong antimicrobial properties due to their ability to inhibit the synthesis of nucleic acids and proteins in microorganisms . The presence of the mercapto group enhances the reactivity of the compound, potentially increasing its effectiveness against various pathogens.

Anticancer Activity
The structural complexity of N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide suggests potential anticancer applications. Studies on similar triazole compounds have demonstrated their ability to inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis . The compound's mechanism of action may involve targeting specific enzymes or pathways crucial for cancer cell survival.

Biological Studies

Enzyme Interaction Studies
This compound can serve as a valuable probe in biological studies aimed at understanding enzyme interactions and protein binding mechanisms. Its unique chemical structure allows researchers to explore how it interacts with various biological targets, which is essential for drug development and understanding disease mechanisms.

Protein Binding Studies
In addition to enzyme interactions, the compound's potential as a protein-binding agent can be explored. Understanding how this compound binds to proteins can provide insights into its pharmacokinetics and pharmacodynamics, aiding in the design of more effective therapeutic agents .

Industrial Applications

Intermediate in Synthesis
this compound may act as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals. Its ability to undergo further chemical modifications makes it a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares structural features, molecular weights, and substituents of the target compound with related sulfonamide-triazole derivatives:

Compound CAS No. Molecular Formula Substituents Molecular Weight Key Properties
Target Compound 917747-38-7 C₁₉H₂₀N₄O₃S₂ 5-Mercapto, 4-(tetrahydrofuran-2-yl-methyl), benzenesulfonamide 416.52 High purity (≥98%), THF enhances solubility
N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide 917750-41-5 C₁₂H₁₆N₄O₂S₂ 4-Ethyl, 5-mercapto, 4-methylbenzenesulfonamide 312.41 Smaller size, ethyl group may reduce steric hindrance
4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide 887308-94-3 C₁₀H₁₁ClN₄O₂S₂ 4-Methyl, 5-sulfanyl, 4-chlorobenzenesulfonamide 311.81 Chloro substituent increases electrophilicity
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide - C₁₇H₁₇N₃O₄S₂ Oxazole ring replaces triazole, methyl groups on oxazole and benzenesulfonamide 403.46 Oxazole introduces aromaticity and potential π-π interactions

Biological Activity

N-(4-(5-Mercapto-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide, also known by its CAS number 917747-38-7, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C15H14N4O2S2C_{15}H_{14}N_{4}O_{2}S_{2} and a molecular weight of 346.43 g/mol. Its structure features a benzenesulfonamide moiety linked to a triazole derivative with a mercapto group, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that compounds containing the benzenesulfonamide and triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide have been tested against various human cancer cell lines:

CompoundCell LineIC50 (µM)
DoxorubicinMCF-71.1
N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamidePanc-12.3
N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-y)phenyl)benzenesulfonamideHT-292.8

These results indicate that the compound exhibits potent antiproliferative effects against various cancer cell lines compared to standard chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Carbonic Anhydrase Isoforms : The compound has shown selective inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX and XII), which are implicated in cancer progression and metastasis .
  • Induction of Apoptosis : Studies have indicated that treatment with this compound leads to alterations in mitochondrial membrane potential and subsequent apoptosis in cancer cells .

3. Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for their antimicrobial activities. For example:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-y)phenyl)benzenesulfonamideStaphylococcus aureus25 µg/mL
N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-y)phenyl)benzenesulfonamideEscherichia coli30 µg/mL

These findings suggest that the compound may also be effective against various bacterial strains .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-y)phenyl)benzenesulfonamide:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities against different cancer cell lines. The results indicated that structural modifications significantly influenced their potency .
  • Computational Studies : Computational modeling has been employed to predict the binding affinities of these compounds to target proteins involved in tumor metabolism and proliferation pathways .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

Methodological Answer: The synthesis of this compound requires a multi-step approach:

  • Step 1: Formation of the triazole core via cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl compounds under acidic conditions (e.g., H₂SO₄ or acetic acid) .
  • Step 2: Functionalization of the triazole ring with a tetrahydrofuran (THF)-methyl group via nucleophilic substitution or alkylation, using reagents like (tetrahydrofuran-2-yl)methyl bromide in the presence of a base (e.g., NaH) .
  • Step 3: Sulfonamide coupling by reacting the intermediate with benzenesulfonyl chloride in a polar aprotic solvent (e.g., THF or DMF) under nitrogen atmosphere to prevent oxidation of the mercapto group .
    Critical Factors:
  • Protecting the sulfhydryl (-SH) group during synthesis to avoid undesired oxidation to disulfides.
  • Optimizing reaction temperatures to balance reactivity and stability of intermediates.

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Grow high-quality crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion .
  • Software:
    • SHELX for structure solution (e.g., SHELXS for phasing) and refinement (SHELXL) .
    • ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry visualization .
  • Validation: Check for crystallographic residuals (R-factors < 0.05) and validate geometry using tools like PLATON .

Q. What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify substituents on the triazole and benzene rings. The tetrahydrofuran-methyl group shows characteristic signals at δ ~3.7–4.2 ppm (¹H) and δ ~70–80 ppm (¹³C) .
    • HSQC/HMBC: Correlate protons and carbons to confirm connectivity.
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI-HRMS with < 5 ppm error).
  • FT-IR: Detect sulfonamide S=O stretches (~1350–1300 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the mercapto group in this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Use software like Gaussian or ORCA to calculate:
    • Electrostatic Potential (ESP): Identify nucleophilic/electrophilic sites. The -SH group exhibits high nucleophilicity, making it prone to oxidation or alkylation .
    • Frontier Molecular Orbitals (FMOs): Predict reactivity trends via HOMO-LUMO gaps. A smaller gap (~4–5 eV) suggests higher reactivity .
  • Molecular Dynamics (MD): Simulate solvation effects on reactivity in solvents like DMSO or water .

Q. How to analyze conflicting data in biological activity assays (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

  • Experimental Replicates: Conduct triplicate assays with controls (e.g., DMSO vehicle) to rule out solvent interference.
  • Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀. Outliers may arise from compound aggregation; validate via dynamic light scattering (DLS) .
  • Target Engagement Assays: Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies mitigate oxidation of the mercapto group during biological studies?

Methodological Answer:

  • Stabilization: Add antioxidants (e.g., 1 mM DTT or TCEP) to buffer solutions .
  • Prodrug Design: Mask the -SH group as a disulfide or thioether, which is enzymatically cleaved in vivo .
  • Analytical Monitoring: Track oxidation via LC-MS (e.g., detect disulfide dimers at m/z = 2M–2H) .

Q. How to investigate structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer:

  • Analog Synthesis: Modify the THF-methyl or benzenesulfonamide groups and test derivatives for activity .
  • 3D-QSAR: Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent properties (e.g., logP, steric bulk) with activity .
  • Crystallography: Resolve ligand-target co-crystals (e.g., with kinases) to identify key binding interactions .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental reaction yields?

Methodological Answer:

  • Reaction Optimization: Adjust solvents (e.g., switch from THF to DMF for better solubility) or catalysts (e.g., Pd/C for hydrogenation).
  • DFT Re-evaluation: Include solvation and entropy effects in calculations, which are often overlooked in gas-phase models .
  • Kinetic Studies: Use stopped-flow NMR to monitor intermediate formation and identify rate-limiting steps .

Methodological Tables

Table 1: Key Crystallographic Parameters for Structural Validation

ParameterIdeal RangeExample Value
R-factor< 0.050.056
C-C Bond Length1.40–1.50 Å1.45 Å
Torsion Angles±5° from ideal3.2° deviation

Table 2: Common Oxidation Products of the Mercapto Group

ReagentProductDetection Method
H₂O₂Sulfonic acid (-SO₃H)LC-MS (negative ion)
I₂Disulfide (S-S)FT-IR (S-S stretch)

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